Isoasiaticoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H78O19 |
|---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,4aS,6aS,6bS,9S,10S,11S,12aS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h10,21-42,49-60H,8-9,11-19H2,1-7H3/t21-,22-,23?,24+,25+,26+,27?,28?,29?,30-,31+,32+,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,44-,45-,46+,47+,48-/m1/s1 |
InChI Key |
ATNAJMVRCNQHAG-QWWYJIAGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biosynthetic Pathway of Isoasiaticoside in Centella asiatica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoasiaticoside (B12305292), a significant triterpenoid (B12794562) saponin (B1150181) found in the medicinal plant Centella asiatica, exhibits a range of pharmacological activities. Its biosynthesis is a complex process, originating from the isoprenoid pathway and culminating in a series of glycosylation steps that attach sugar moieties to the asiatic acid backbone. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including the key enzymes, intermediates, and regulatory mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of metabolic engineering and drug discovery.
Introduction
Centella asiatica (L.) Urban, commonly known as Gotu Kola, is a medicinal plant renowned for its rich content of bioactive pentacyclic triterpenoid saponins. Among these, asiaticoside (B1665284) and its isomer, this compound, are of significant interest due to their therapeutic properties, including wound healing, anti-inflammatory, and neuroprotective effects. The biosynthesis of these complex molecules is a testament to the intricate metabolic networks within the plant. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through biotechnological approaches and for the development of novel therapeutics.
This guide delineates the biosynthetic journey from primary metabolites to the final glycosylated product, focusing on the enzymatic reactions and regulatory controls that govern the synthesis of this compound.
The Core Biosynthetic Pathway
The biosynthesis of this compound, like other triterpenoids in Centella asiatica, begins with the ubiquitous isoprenoid pathway, leading to the formation of the triterpenoid backbone, which is subsequently modified by cytochrome P450 enzymes and glycosylated by UDP-glycosyltransferases (UGTs).
Formation of the Triterpenoid Backbone: Asiatic Acid
The initial steps of the pathway occur in the cytoplasm and plastids, producing the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are condensed to form farnesyl pyrophosphate (FPP), a key precursor for various secondary metabolites. Two molecules of FPP are then joined head-to-head to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene (B107256).
The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In Centella asiatica, the enzyme β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the precursor to ursane-type triterpenoids. A series of oxidative reactions, catalyzed by cytochrome P450 monooxygenases (CYPs), then modify the β-amyrin skeleton to produce the aglycone precursor of this compound, which is asiatic acid .
The Divergence: Glycosylation of Asiatic Acid
The structural difference between asiaticoside and this compound lies in the sugar moiety attached to the C-28 carboxyl group of the asiatic acid backbone. This indicates that the final, and most crucial, steps in the biosynthesis of this compound are a series of glycosylation reactions catalyzed by specific UDP-glycosyltransferases (UGTs).
While the complete enzymatic sequence for this compound is yet to be fully elucidated, the pathway for the closely related asiaticoside provides a strong model. The biosynthesis of the trisaccharide chain of asiaticoside involves the sequential addition of glucose, another glucose, and finally a rhamnose molecule.
Recent studies have identified key UGTs in asiaticoside biosynthesis:
-
UGT73AH1 and UGT73AD1 have been shown to catalyze the initial glucosylation of asiatic acid at the C-28 position, forming asiatic acid 28-O-β-D-glucoside.[1][2]
-
Two novel glycoside glycosyltransferases (GGTs), CaUGT3 and CaUGT4 , have been identified to sequentially add the second glucose and the final rhamnose moiety to complete the asiaticoside sugar chain.[1]
It is highly probable that the biosynthesis of this compound involves a different set or a different order of UGTs, leading to a distinct sugar configuration. The identification and characterization of these specific UGTs are critical areas for future research.
Visualization of the Biosynthetic and Regulatory Pathways
To provide a clear visual representation of the molecular processes, the following diagrams were generated using Graphviz (DOT language).
References
- 1. The biosynthesis of asiaticoside and madecassoside reveals tandem duplication–directed evolution of glycoside glycosyltransferases in the Apiales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning of an ester-forming triterpenoid: UDP-glucose 28-O-glucosyltransferase involved in saponin biosynthesis from the medicinal plant Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Potential of Isoasiaticoside and Its Derivatives in Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isoasiaticoside (B12305292), a prominent ursane-type triterpenoid (B12794562) saponin (B1150181) naturally occurring in Centella asiatica (L.) Urb., is emerging as a compound of significant interest within the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth exploration of this compound and its derivatives, focusing on their natural occurrence, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Natural Occurrence and Isolation of this compound and Its Derivatives
This compound and its related compounds are primarily isolated from Centella asiatica, a medicinal plant with a long history of use in traditional medicine. The concentration of these triterpenoids can vary depending on the geographical origin and specific variety of the plant.
Table 1: Natural Occurrence and Yield of this compound and Related Triterpenoids in Centella asiatica
| Compound | Plant Part | Geographic Origin/Variety | Reported Yield (% w/w of dry weight) | Reference(s) |
| This compound | Whole Plant | Not Specified | 0.17 - 0.57 | [1] |
| Asiaticoside | Whole Plant | Rayong province, Thailand | up to 3.47 | [2] |
| Madecassoside | Whole Plant | Phitsanulok province, Thailand | up to 5.48 | [2] |
| Asiatic Acid | Whole Plant | Trat province, Thailand | up to 0.39 | [2] |
| Madecassic Acid | Whole Plant | Chiang Mai province, Thailand | up to 0.91 | [2] |
| Isomadecassoside | Leaves | Madagascar | Not specified | [3] |
Biological Activities and Therapeutic Potential
This compound and its derivatives exhibit a wide range of pharmacological activities, with neuroprotective and anti-inflammatory effects being the most extensively studied.
Neuroprotective Effects
Extracts of Centella asiatica and its purified triterpenoids have demonstrated significant neuroprotective properties in various in vitro and in vivo models. These effects are attributed to their ability to mitigate oxidative stress, reduce apoptosis, and promote neuronal growth. While specific IC50 values for this compound in neuroprotection assays are not widely reported, studies on related compounds and extracts from Centella asiatica indicate potent activity. For instance, some saponins (B1172615) from this plant have been shown to protect PC12 cells from 6-hydroxydopamine (6-OHDA)-induced cell death, suggesting potential applications in neurodegenerative diseases like Parkinson's disease.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are well-documented. These compounds have been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models.
Table 2: Anti-inflammatory Activity of this compound Derivatives and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 / Inhibition | Reference(s) |
| Asiaticoside G | RAW 264.7 | Nitric Oxide Production | 77.3% inhibition at 100 µM | [5] |
| Asiaticoside G | RAW 264.7 | TNF-α Production | 69.0% inhibition at 100 µM | [5] |
| Isomadecassoside | J774A.1 | Nitrite Production | Significant inhibition at non-cytotoxic concentrations | [3] |
| Centella asiatica Extract | Human Dermal Fibroblasts | Nitric Oxide Inhibition | IC50: 23.88 µg/mL | [6] |
| Asiatic Acid | SK-MEL-2 | Antiproliferative Activity | IC50: 40 µM | [3] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways, including the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Some triterpenoid saponins from Centella asiatica have been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins and activate downstream targets that promote cell survival. This mechanism is believed to contribute significantly to the neuroprotective effects of these compounds.[4]
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This leads to the ubiquitination and proteasomal degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Triterpenoids from Centella asiatica have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[2]
Experimental Protocols
Extraction and Isolation of this compound Derivatives
The following protocol provides a general methodology for the extraction and isolation of a triterpenoid-rich fraction from Centella asiatica, which can be further purified to yield this compound and its derivatives.
Experimental Workflow for Triterpenoid Isolation
Protocol Details:
-
Extraction: Dried and powdered plant material of Centella asiatica is extracted with 80% aqueous methanol at room temperature.
-
Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, containing the triterpenoid glycosides, is collected.
-
Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of chloroform-methanol or methanol, respectively.
-
Purification: Fractions containing this compound and its derivatives are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.
Quantification by HPLC
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: A gradient of acetonitrile (B52724) and water (or a buffer solution). Detection: UV detection at approximately 205 nm. Quantification: The concentration of this compound and its derivatives is determined by comparing the peak areas with those of a standard curve prepared with a known concentration of the pure compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. Their mechanisms of action, involving the modulation of key signaling pathways such as PI3K/Akt and NF-κB, provide a solid foundation for their further development as therapeutic agents.
Future research should focus on:
-
Detailed Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for their biological activities and to guide the synthesis of more potent and selective derivatives.
-
In-depth Mechanistic Studies: To further elucidate the molecular targets and downstream effectors of this compound and its derivatives in relevant disease models.
-
Preclinical and Clinical Investigations: To evaluate the safety and efficacy of these compounds in animal models and eventually in human clinical trials for various neurodegenerative and inflammatory disorders.
The continued exploration of this compound and its derivatives holds great promise for the discovery of novel and effective therapies for a range of debilitating diseases.
References
Early Studies on Triterpenoid Saponins from Centella asiatica: A Focus on Asiaticoside Due to Limited Data on Isoasiaticoside
A comprehensive review of early scientific literature reveals a significant scarcity of specific research on the biological activities of isoasiaticoside (B12305292). While this compound is known to be a triterpenoid (B12794562) saponin (B1150181) present in Centella asiatica and an isomer of the more abundant asiaticoside (B1665284), dedicated early studies detailing its distinct pharmacological effects are largely unavailable in the public domain. The bulk of early research has concentrated on the therapeutic properties of either the total extracts of Centella asiatica or its major, more readily isolated constituents, namely asiaticoside and madecassoside.
Therefore, this technical guide will focus on the extensively documented early biological activities of asiaticoside . This pivot allows for a detailed exploration of the foundational research into the wound healing, collagen synthesis, and neuroprotective properties attributed to the triterpenoid saponins (B1172615) of Centella asiatica, with the acknowledgment that much of this early work did not differentiate between the individual isomers like this compound. The data and methodologies presented below are derived from key early studies on asiaticoside and provide a robust framework for understanding the initial scientific investigations into this class of compounds.
Wound Healing and Collagen Synthesis
Early research into asiaticoside identified its significant potential in promoting wound healing, an effect primarily attributed to its influence on collagen synthesis and connective tissue development.
Quantitative Data on Wound Healing and Collagen Synthesis
| Parameter | Animal Model | Treatment | Concentration/Dose | Results | Reference |
| Hydroxyproline Content | Guinea Pig (Punch Wound) | Topical | 0.2% solution | 56% increase | [1] |
| Tensile Strength | Guinea Pig (Punch Wound) | Topical | 0.2% solution | 57% increase | [1] |
| Collagen Content & Epithelialization | Guinea Pig (Punch Wound) | Topical | 0.2% solution | Increased | [1] |
| Hydroxyproline, Tensile Strength, Collagen Content, Epithelialization | Diabetic Rats (Streptozotocin-induced, Punch Wound) | Topical | 0.4% solution | Increased, facilitating healing | [1] |
| Wound Healing | Guinea Pig (Punch Wound) | Oral | 1 mg/kg | Active | [1] |
| Angiogenesis | Chick Chorioallantoic Membrane | Topical | 40 µ g/disk | Promoted | [1] |
| Collagen Synthesis | Human Dermal Fibroblasts | In vitro | 50 mg/mL (of Centella extract) | Highest stimulation | [2][3] |
Experimental Protocols
In Vivo Wound Healing Studies (Guinea Pig and Rat Models) [1]
-
Animal Models: Guinea pigs and streptozotocin-induced diabetic rats were used.
-
Wound Creation: Punch wounds were created on the animals.
-
Treatment Application:
-
Topical: A solution of asiaticoside (0.2% or 0.4%) was applied to the wound area.
-
Oral: Asiaticoside was administered at a dose of 1 mg/kg in the guinea pig model.
-
-
Assessment Parameters:
-
Hydroxyproline Content: Measured as an indicator of collagen synthesis.
-
Tensile Strength: Assessed to determine the strength of the healed tissue.
-
Collagen Content and Epithelialization: Histologically evaluated.
-
Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay) [1]
-
Model: Fertilized chicken eggs were used.
-
Procedure: A disk containing asiaticoside (40 µg) was placed on the chorioallantoic membrane.
-
Assessment: The formation of new blood vessels was observed and quantified.
In Vitro Collagen Synthesis (Human Dermal Fibroblasts) [2][3]
-
Cell Culture: Human dermal fibroblasts were cultured.
-
Treatment: Cells were treated with varying concentrations of Centella asiatica extract.
-
Assessment: Collagen synthesis was measured to determine the stimulatory effect of the extract.
Signaling Pathway for Asiaticoside-Induced Collagen Synthesis
Early investigations into the molecular mechanisms of asiaticoside's effect on collagen production have elucidated a pathway involving the Smad signaling cascade.
Neuroprotective Effects
While much of the detailed mechanistic work is more recent, early indications of asiaticoside's neuroprotective properties were also reported. These studies laid the groundwork for later investigations into its potential for treating neurodegenerative conditions.
Early research suggested that preparations of Centella asiatica, rich in asiaticoside, were used in traditional medicine to improve memory and cognitive function[4][5]. These traditional uses spurred scientific investigation into the neuropharmacological activities of its constituents. While specific early quantitative data and detailed protocols for neuroprotection by isolated asiaticoside are less prevalent than for wound healing, these foundational observations were critical.
Antioxidant and Anti-inflammatory Activities
The antioxidant and anti-inflammatory properties of Centella asiatica extracts, and by extension asiaticoside, were also a focus of early studies, often in the context of their contribution to wound healing and overall tissue protection.
Quantitative Data on Antioxidant Activity
| Parameter | Model | Treatment | Results | Reference |
| Antioxidant Activity | In vitro assay | Centella asiatica extract | 84% (comparable to grape seed extract at 83% and Vitamin C at 88%) | [2][3] |
Experimental Workflow for In Vitro Antioxidant Assay
References
- 1. In vitro and in vivo wound healing activity of asiaticoside isolated from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpene composition and bioactivities of Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pentacyclic Triterpenoids from the Medicinal Herb, Centella asiatica (L.) Urban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Mechanism of Action of Asiaticoside: A Technical Guide
Introduction
Asiaticoside (B1665284), a principal triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Centella asiatica, has garnered significant scientific interest for its diverse pharmacological activities. Preliminary research has identified it as a pleiotropic molecule with potential therapeutic applications in neurodegenerative disorders, wound healing, and inflammatory and fibrotic diseases. This technical guide provides an in-depth summary of the foundational studies elucidating the molecular mechanisms underpinning the bioactivity of asiaticoside and its related compounds. It is designed for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Note: The available body of research predominantly focuses on "asiaticoside" and its aglycone "asiatic acid." "Isoasiaticoside" is an isomer, and while less studied, its mechanism of action is presumed to be highly similar. This document will proceed by summarizing the robust data available for asiaticoside.
Neuroprotective Mechanisms
Asiaticoside demonstrates significant neuroprotective effects, primarily by mitigating glutamate-induced excitotoxicity and modulating apoptotic pathways.[1][2][3]
Signaling Pathway: Attenuation of NMDA Receptor-Mediated Excitotoxicity
Glutamate excitotoxicity, a key pathological event in ischemic brain injury, is largely mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium (Ca²⁺) influx and subsequent neuronal apoptosis.[1] Asiaticoside intervenes in this pathway by selectively down-regulating the expression of the NR2B subunit of the NMDA receptor, which in turn inhibits Ca²⁺ influx.[2][3] Concurrently, it modulates the intrinsic apoptotic pathway by adjusting the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[4]
Quantitative Data Summary
| Parameter Measured | Model System | Treatment | Result | Reference |
| Neuronal Cell Viability | Primary cultured mouse cortical neurons (NMDA-induced) | Asiaticoside (0.1-100 µmol/L) | Concentration-dependent decrease in neuronal cell loss. | [3] |
| Lactate Dehydrogenase (LDH) Release | Ischemia-hypoxia rat cortical neurons | Asiaticoside (10 & 100 nmol/L) | LDH release reduced to 26.75% and 22.36% vs. 52.35% in model group. | [4] |
| Protein Expression | Ischemia-hypoxia rat cortical neurons | Asiaticoside (10 & 100 nmol/L) | Increased Bcl-2 expression; Decreased Bax and Caspase-3 expression. | [4] |
| Ca²⁺ Influx | Primary cultured mouse cortical neurons (NMDA-induced) | Asiaticoside Pretreatment | Significant inhibition of NMDA-induced Ca²⁺ influx. | [2] |
Experimental Protocol: In Vitro Ischemia-Hypoxia Neuron Model
-
Cell Culture: Primary cortical neurons are harvested from newborn Sprague-Dawley rats and cultured for 7-10 days.
-
Model Induction: The culture medium is replaced with a glucose-free Earle's balanced salt solution. The cultures are then placed in a hypoxic incubator (95% N₂, 5% CO₂) for 2-4 hours to induce ischemia-hypoxia injury.
-
Treatment: Prior to model induction, cells are pre-treated with varying concentrations of asiaticoside (e.g., 10 nmol/L, 100 nmol/L) or vehicle for 24 hours.
-
Endpoint Analysis:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Injury: Measured by quantifying LDH release into the culture medium using a commercial assay kit.
-
Apoptotic Proteins: Cellular protein lysates are collected and subjected to Western blot analysis to determine the expression levels of Bcl-2, Bax, and cleaved Caspase-3.
-
Anti-Fibrotic and Wound Healing Mechanisms
Asiaticoside promotes wound healing and exhibits potent anti-fibrotic activity by modulating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a central regulator of fibrosis.[5][6][7] It also enhances the local antioxidant response in healing tissues.[8]
Signaling Pathway: Inhibition of TGF-β/Smad Signaling
In fibrotic conditions, TGF-β1 binds to its receptors, leading to the phosphorylation and activation of Smad2 and Smad3 (R-Smads).[6] These activated R-Smads then form a complex with Smad4, which translocates to the nucleus to drive the transcription of pro-fibrotic genes, such as those for collagen and alpha-smooth muscle actin (α-SMA).[7] Asiatic acid, the aglycone of asiaticoside, has been shown to upregulate Smad7, an inhibitory Smad that prevents the phosphorylation of Smad2/3, thereby blocking the entire downstream fibrotic cascade.[5]
Quantitative Data Summary
| Parameter Measured | Model System | Treatment | Result | Reference |
| Liver Fibrosis Markers (α-SMA, Collagen) | CCl₄-induced rat liver fibrosis | Asiatic Acid (AA) | Dose-dependent attenuation of α-SMA and collagen expression. | [5] |
| Serum ALT and AST | CCl₄-induced rat liver fibrosis | Asiatic Acid (AA) | Significant, dose-dependent reduction (p<0.01). | [5] |
| Smad7 Expression | HSC-T6 cells (TGF-β1 stimulated) | Asiatic Acid (AA) | Significant induction of Smad7 expression. | [5] |
| Antioxidant Enzymes (in wound tissue) | Excision-type cutaneous wounds in rats | Asiaticoside (0.2% topical, 7 days) | SOD (+35%), Catalase (+67%), GPx (+49%), Vitamin E (+77%). | [8] |
| Lipid Peroxides | Excision-type cutaneous wounds in rats | Asiaticoside (0.2% topical, 7 days) | 69% decrease in lipid peroxide levels. | [8] |
Experimental Protocol: In Vivo Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
-
Animal Model: Male Wistar rats are used. Liver fibrosis is induced by intraperitoneal injection of CCl₄ (e.g., 2 mL/kg, 50% in olive oil) twice a week for 8 weeks.
-
Grouping and Treatment: Animals are divided into groups: a normal control, a CCl₄ model group, and CCl₄ + asiatic acid treatment groups (e.g., low, medium, high dose) administered daily via oral gavage.
-
Sample Collection: After the treatment period, animals are euthanized. Blood is collected for serum analysis of liver function markers (ALT, AST). Liver tissues are harvested for histological and molecular analysis.
-
Endpoint Analysis:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tissue damage and collagen deposition.
-
Immunohistochemistry/Western Blot: Liver tissue lysates are analyzed for the expression of α-SMA, collagen I, TGF-β1, and Smad proteins (total and phosphorylated Smad2/3, Smad7).
-
Anti-inflammatory Mechanisms
Asiaticoside exerts anti-inflammatory effects by suppressing the production of pro-inflammatory mediators and activating the NRF2/Heme Oxygenase-1 (HO-1) antioxidant pathway.[9][10]
Signaling Pathway: Activation of NRF2/HO-1 Axis
In response to inflammatory stimuli like lipopolysaccharide (LPS), asiaticoside promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (NRF2).[9] In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes, most notably HO-1. HO-1, in turn, exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10]
Quantitative Data Summary
| Parameter Measured | Model System | Treatment | Result | Reference |
| Serum TNF-α and IL-6 | LPS-treated rats | Asiaticoside (AS) | Dose-dependent inhibition of TNF-α and IL-6 production. | [10] |
| Brain COX-2 and PGE₂ | LPS-treated rats | Asiaticoside (AS) | Dose-dependent inhibition of protein expression and production. | [10] |
| HO-1 Activity | LPS-treated rats | Asiaticoside (AS) | Increased liver HO-1 protein expression and activity. | [10] |
| Reversal of Effects | LPS-treated rats | AS + ZnPPIX (HO-1 inhibitor) | The anti-inflammatory and antipyretic effects of AS were reversed. | [10] |
| Inflammatory Cytokines | High Glucose-induced HBZY-1 cells | Asiaticoside (AC) | Dose-dependent decrease in mRNA and protein levels of IL-6, IL-8, TNF-α. | [9] |
Experimental Protocol: In Vivo LPS-Induced Inflammation Model
-
Animal Model: Male Sprague-Dawley rats are used.
-
Grouping and Treatment:
-
Rats are pre-treated with asiaticoside (e.g., via intraperitoneal injection) at various doses for a specified period.
-
A control group receives the vehicle.
-
To confirm the role of HO-1, a separate group is co-treated with an HO-1 inhibitor like Zinc Protoporphyrin IX (ZnPPIX).
-
-
Inflammation Induction: Inflammation is induced by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Monitoring and Sample Collection:
-
Rectal temperature is monitored at regular intervals to assess the antipyretic effect.
-
After a set time (e.g., 2-4 hours), blood is collected to measure serum levels of TNF-α and IL-6 via ELISA.
-
Tissues (e.g., liver, brain) are harvested for Western blot analysis of HO-1, COX-2, and other relevant proteins.
-
Conclusion
Preliminary studies compellingly demonstrate that asiaticoside is a multi-target bioactive compound. Its mechanisms of action converge on several critical signaling pathways involved in cellular homeostasis, injury, and repair. Key identified mechanisms include the attenuation of NMDA receptor-mediated neurotoxicity, potent inhibition of the pro-fibrotic TGF-β/Smad pathway, and robust anti-inflammatory activity through the activation of the NRF2/HO-1 axis. These findings provide a strong scientific foundation for the continued investigation and development of asiaticoside as a therapeutic agent for a range of complex diseases.
References
- 1. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Asiaticoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nerve Protective Effect of Asiaticoside against Ischemia-Hypoxia in Cultured Rat Cortex Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asiatic acid inhibits liver fibrosis by blocking TGF-beta/Smad signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 8. Asiaticoside-induced elevation of antioxidant levels in healing wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asiaticoside improves diabetic nephropathy by reducing inflammation, oxidative stress, and fibrosis: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipyretic and anti-inflammatory effects of asiaticoside in lipopolysaccharide-treated rat through up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Isoasiaticoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoasiaticoside, a triterpenoid (B12794562) saponin (B1150181) isolated from Centella asiatica, has garnered significant interest for its diverse pharmacological activities, including wound healing, anti-inflammatory, and neuroprotective effects. To facilitate further research and development of this compound as a potential therapeutic agent, standardized in vitro cell-based assays are crucial for elucidating its mechanisms of action and determining its efficacy. These application notes provide detailed protocols for a panel of relevant cell-based assays to evaluate the biological activities of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various in vitro cell-based assays as reported in the scientific literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Concentration (µg/mL) | Incubation Time (h) | Result |
| Human Dermal Fibroblasts (HDF) | MTT | 10 - 100 | 24, 48, 72 | No significant cytotoxicity observed. |
| Human Periodontal Ligament Cells (HPDLs) | MTT | 25 - 100 | Not specified | No effect on cell proliferation or cytotoxicity.[1] |
| Human Keratinocytes (HaCaT) | MTT | 0.19 - 100 | Not specified | No significant toxicity observed.[2] |
Table 2: Effect of this compound on Wound Healing
| Cell Line | Assay | Concentration (µg/mL) | Observation Time (h) | Result |
| Human Dermal Fibroblasts (HDF) | Scratch Assay | 0.2 and 100 | Not specified | Significant increase in cell migration compared to control.[2] |
| Human Keratinocytes (HaCaT) | Scratch Assay | 0.2 and 100 | Not specified | Significant increase in cell migration compared to control.[2] |
Table 3: Effect of this compound on Collagen Synthesis
| Cell Line | Assay | Concentration (µg/mL) | Incubation Time (h) | Result |
| Human Dermal Fibroblasts (HDF) | ELISA | Not specified | 24 and 48 | Dose- and time-dependent increase in Type I and III collagen synthesis.[3][4] |
| Human Periodontal Ligament Cells (HPDLs) | RT-PCR, Western Blot | 25 - 100 | 72 | Dose-dependent increase in Type I collagen mRNA and protein levels.[1] |
| Keloid Fibroblasts | RT-PCR, Western Blot | Different concentrations | Not specified | Inhibition of Type I and Type III collagen expression.[5] |
Table 4: Anti-inflammatory Effects of this compound
| Cell Line | Assay | Stimulant | Concentration | Result |
| RAW 264.7 Macrophages | Griess Assay (Nitric Oxide) | LPS | Not specified | Inhibition of NO production. |
| RAW 264.7 Macrophages | ELISA (TNF-α) | LPS | Not specified | Reduction in TNF-α production.[6] |
| RAW 264.7 Macrophages | ELISA (IL-6) | LPS | Not specified | Reduction in IL-6 production.[6] |
| MCF-7 Xenografts in Nude Mice | Gene Expression | Not specified | Not specified | Decreased TNF-α and IL-6 expression.[7] |
Note: Specific IC50 values for this compound in anti-inflammatory assays are not consistently reported in the reviewed literature. Further dose-response studies are recommended to determine these values.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cells (e.g., Human Dermal Fibroblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing Assay (Scratch Assay)
Principle: This assay mimics in vivo cell migration during wound healing. A "scratch" is created in a confluent cell monolayer, and the rate of closure of this gap by cell migration is monitored over time.[1][3][5][10]
Protocol:
-
Cell Seeding: Seed cells (e.g., Human Dermal Fibroblasts or HaCaT keratinocytes) in a 6-well or 12-well plate and grow them to form a confluent monolayer.[3]
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[1][10]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing different concentrations of this compound. Include a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at 0 hours using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).[3]
-
Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the initial scratch area.
Collagen Synthesis Assay (ELISA)
Principle: This assay quantifies the amount of newly synthesized collagen secreted by cells into the culture medium or deposited in the extracellular matrix. Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for Type I or Type III collagen are commonly used.
Protocol:
-
Cell Seeding and Treatment: Seed fibroblasts in a 24-well plate and culture until they reach about 80% confluency. Replace the medium with fresh serum-free medium containing various concentrations of this compound.
-
Sample Collection: After the desired incubation period (e.g., 48 or 72 hours), collect the cell culture supernatant.
-
ELISA Procedure: Use a commercially available Human Pro-Collagen Type I or Type III ELISA kit and follow the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of collagen in the samples by comparing their absorbance to the standard curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production (Griess Assay)
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO). NO is unstable and quickly oxidizes to nitrite (B80452) (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the NO concentration.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control and a negative control (no LPS).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production by this compound.
Anti-inflammatory Assay: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)
Principle: This assay quantifies the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by macrophages in response to an inflammatory stimulus.
Protocol:
-
Cell Culture and Treatment: Follow the same steps for cell seeding, pre-treatment with this compound, and LPS stimulation as described in the Nitric Oxide Production Assay.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Use commercially available ELISA kits for mouse TNF-α and IL-6, following the manufacturer's protocols.[6] This generally involves a sandwich ELISA format.
-
Measurement and Quantification: Measure the absorbance and calculate the cytokine concentrations using their respective standard curves.
-
Data Analysis: Determine the percentage inhibition of TNF-α and IL-6 production by this compound.
Mandatory Visualizations
Caption: General experimental workflow for in vitro cell-based assays of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the TGF-β/Smad signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
References
- 1. Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-kappa B inactivation in RAW 264.7 macrophages: possible involvement of the IKK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.jmolekul.com [ojs.jmolekul.com]
- 7. researchgate.net [researchgate.net]
- 8. apjai-journal.org [apjai-journal.org]
- 9. Treatment with TNF-α inhibitor rectifies M1 macrophage polarization from blood CD14+ monocytes in patients with psoriasis independent of STAT1 and IRF-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmainfo.in [pharmainfo.in]
Application Note: Protocol for the Isolation of Pure Isoasiaticoside
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive, multi-step protocol for the isolation and purification of Isoasiaticoside from Centella asiatica (L.) Urb. for research and development applications.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) saponin (B1150181) found in the medicinal plant Centella asiatica. It is an isomer of Asiaticoside (B1665284), one of the most abundant and pharmacologically significant compounds in the plant. Both compounds are recognized for a wide range of activities, including wound healing, anti-inflammatory, and neuroprotective effects.[1] The therapeutic potential of these saponins (B1172615) is largely attributed to their ability to stimulate collagen synthesis and modulate inflammatory pathways.[2][3]
Given their structural similarity, separating this compound from Asiaticoside and other related saponins requires a robust purification strategy to achieve the high purity (>98%) necessary for pharmacological studies and drug development. This protocol details a systematic approach involving solvent extraction, fractionation via column chromatography, and high-resolution separation using preparative High-Performance Liquid Chromatography (HPLC).
Principle of the Method
The isolation of pure this compound is achieved through a sequential purification strategy designed to enrich the target compound at each stage.
-
Crude Extraction: A suitable solvent is used to extract a broad spectrum of triterpenoid saponins from the dried plant material. Methods like Ultrasound-Assisted Extraction (UAE) are employed to enhance efficiency.[4]
-
Fractionation: The crude extract is subjected to normal-phase column chromatography. This step separates compounds based on polarity, yielding a saponin-rich fraction and removing many unwanted components.
-
High-Purity Isomer Separation: The final and most critical step involves preparative reversed-phase HPLC (Prep-HPLC). This high-resolution technique effectively separates the structurally similar isomers, this compound and Asiaticoside, allowing for the collection of highly pure fractions.[5]
The entire workflow is monitored using analytical techniques such as Thin-Layer Chromatography (TLC) and analytical HPLC to guide fraction selection and confirm purity.
Experimental Protocols
Part 1: Crude Extraction of Triterpenoid Saponins
This protocol uses Ultrasound-Assisted Extraction (UAE) for its efficiency, though traditional reflux extraction can also be used.[4][6]
Materials:
-
Dried, powdered Centella asiatica (whole plant or aerial parts)
-
70% Ethanol (B145695) (v/v)
-
Ultrasonic bath
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried Centella asiatica powder and place it in a 2 L beaker.
-
Add 1 L of 70% ethanol to the powder to create a slurry.
-
Place the beaker in an ultrasonic bath and sonicate at 40°C for 45 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to maximize yield.
-
Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the ethanol is removed.
-
The resulting aqueous concentrate can be lyophilized (freeze-dried) to yield a crude saponin powder.
Part 2: Fractionation by Silica (B1680970) Gel Column Chromatography
This step enriches the saponin content from the crude extract.
Materials:
-
Silica gel (230-400 mesh)
-
Glass column (e.g., 5 cm diameter, 60 cm length)
-
Solvents: Chloroform (B151607) and Methanol (B129727) (HPLC grade)
-
Crude saponin extract from Part 1
-
TLC plates (silica gel 60 F254)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of 500 g of silica gel in chloroform. Pour the slurry into the glass column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.[7]
-
Sample Loading: Dissolve 20 g of the crude extract in a minimal amount of methanol and adsorb it onto 40 g of silica gel. Dry the silica-adsorbed sample completely. Carefully layer the dried sample powder onto the top of the packed column.
-
Elution: Elute the column with a step gradient of chloroform-methanol mixtures, starting with 100% chloroform and gradually increasing the polarity by increasing the percentage of methanol (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect 50 mL fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it using a mobile phase of Chloroform:Methanol:Water (e.g., 10:3:0.2 v/v/v).[8] Visualize the spots under UV light or by staining (e.g., with anisaldehyde-sulfuric acid reagent).
-
Pooling Fractions: Combine the fractions that show similar TLC profiles corresponding to the target saponins (Asiaticoside and this compound). Evaporate the solvent from the pooled fractions to yield an enriched saponin fraction.[7]
Part 3: Isolation of this compound by Preparative HPLC
This is the definitive step to separate the isomers and achieve high purity.
Materials:
-
Preparative HPLC system with a fraction collector
-
Reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size)[9]
-
Solvents: Acetonitrile (B52724) and Water (HPLC grade), both containing 0.1% Trifluoroacetic Acid (TFA)[10]
-
Enriched saponin fraction from Part 2
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the enriched saponin fraction in the initial mobile phase (e.g., 30% acetonitrile in water). Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: Start with a suitable gradient determined by analytical HPLC (e.g., 30-50% B over 60 minutes). The exact gradient may require optimization to achieve baseline separation of this compound and Asiaticoside.
-
Flow Rate: 10-20 mL/min (dependent on column size).
-
Injection Volume: 1-5 mL, depending on sample concentration and column capacity.
-
-
Fraction Collection: Inject the sample and run the preparative HPLC method. Collect fractions corresponding to the individual peaks as they elute. The peaks for this compound and Asiaticoside will be very close.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC under the same mobile phase conditions.
-
Recovery: Combine the fractions containing pure this compound (>98% purity). Remove the organic solvent using a rotary evaporator and then lyophilize the aqueous solution to obtain the final purified this compound powder.
Data Presentation
Table 1: Comparison of Extraction Methods for Centella asiatica Triterpenoids
| Extraction Method | Solvent System | Key Parameters | Reported Yield (Asiaticoside) | Reference |
| UAE with Enzyme | 50% Ethanol | 40 min sonication | 0.796 mg/mL | [4] |
| Refluxing | Methanol | Boiling Point | 17.7 mg/g | [6] |
| MAE | 90% Methanol | 20 min | Higher than conventional methods | [6] |
| UAE | 40:60 Ethanol-Water | - | Higher than pure solvents | [6] |
Table 2: Typical Parameters for Preparative HPLC Purification of Saponin Isomers
| Parameter | Condition | Notes / Reference |
| Column | Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) | Standard for non-polar to moderately polar compounds.[9] |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA or Acetic Acid | Gradient elution is necessary for complex mixtures.[5][10] |
| Flow Rate | 10 - 20 mL/min | Scaled up from analytical flow rates. |
| Detection | UV at 210-220 nm | Saponins lack strong chromophores but absorb at low UV.[6][10] |
| Expected Purity | >98% | Achievable with optimized gradient and fraction collection.[5] |
Visualizations
Workflow for this compound Isolation
Caption: A multi-step workflow for the isolation of pure this compound.
Signaling Pathway for Triterpenoid-Induced Collagen Synthesis
The wound-healing properties of Centella asiatica triterpenoids like Asiaticoside are linked to the stimulation of collagen synthesis, a process often mediated by the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[1][11] Asiaticoside has been shown to increase the expression of Smad7, which modulates the pathway, and inhibit TGF-βRI and TGF-βRII, ultimately affecting collagen production.[3][12]
Caption: Triterpenoids modulate the TGF-β/Smad pathway to promote collagen synthesis.
References
- 1. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asiaticoside suppresses collagen expression and TGF-β/Smad signaling through inducing Smad7 and inhibiting TGF-βRI and TGF-βRII in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. researchgate.net [researchgate.net]
- 6. "Isolation, purification and quantitative determination of Asiaticoside" by Pathom Somwong [digital.car.chula.ac.th]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.cimap.res.in [staff.cimap.res.in]
- 11. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application of Mass Spectrometry for the Identification and Quantification of Isoasiaticoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoasiaticoside, a triterpenoid (B12794562) saponin (B1150181) and a key bioactive constituent of Centella asiatica, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and wound-healing properties. As research into the therapeutic potential of this compound advances, the need for sensitive and specific analytical methods for its identification and quantification in various matrices becomes paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the analysis of this and other related compounds. This application note provides a detailed overview of the application of mass spectrometry for the identification and quantification of this compound, complete with experimental protocols and data presentation.
Principle of Mass Spectrometry for this compound Identification
Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z). For a complex molecule like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions with minimal fragmentation. Subsequent fragmentation of these precursor ions using tandem mass spectrometry (MS/MS) produces a characteristic pattern of product ions, which serves as a molecular fingerprint for structural elucidation and confident identification.
Due to the structural similarity between this compound and its isomer, Asiaticoside, their mass spectral characteristics are expected to be very similar. The primary distinction lies in the stereochemistry of the hydroxyl group at the C-2 position of the aglycone, which may not result in significantly different fragmentation patterns under typical collision-induced dissociation (CID) conditions. Therefore, chromatographic separation is crucial for differentiating these isomers prior to mass spectrometric analysis.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
A protein precipitation method is a straightforward and effective technique for extracting this compound from plasma samples.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (B52724) (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C
-
Nitrogen evaporator
Protocol:
-
Thaw plasma samples to room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution to the plasma sample.
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of chilled acetonitrile to precipitate the plasma proteins.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.[1]
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an ESI source (e.g., Waters Xevo TQ-S)
-
Analytical column: UPLC HSS T3 column (e.g., 2.1 mm × 100 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 900 L/h
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation: Quantitative Analysis
The following table summarizes the key mass spectrometric parameters for the identification and quantification of this compound, based on data from its close isomer, Asiaticoside. These parameters should be optimized for the specific instrument and experimental conditions.
| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Cone Voltage (V) | Collision Energy (eV) |
| This compound | Positive | 975.5 [M+NH4]+ | 488.3 | 470.3 | 40 | 35 |
| This compound | Negative | 957.4 [M-H]- | 469.3 | 487.3 | 45 | 40 |
| Internal Standard (e.g., Felodipine) | Positive | 382.2 [M-H2O+H]+ | 145.1 | - | 30 | 25 |
Note: The fragmentation of the [M+NH4]+ adduct in positive mode often leads to the loss of the sugar moieties, resulting in the aglycone fragment at m/z 488.3 and a subsequent water loss to m/z 470.3. In negative mode, the deprotonated molecule [M-H]- fragments similarly, yielding the aglycone fragment at m/z 487.3 and a related fragment at m/z 469.3. The quantifier ion is typically the most abundant and stable fragment, while the qualifier ion provides additional confirmation.
Method Validation Parameters for Quantitative Analysis
A robust UPLC-MS/MS method for the quantification of this compound in a biological matrix should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (%RSD) | Intra- and Inter-day RSD ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized |
| Stability | Stable under relevant storage and processing conditions |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Modulation by this compound
This compound, like its isomer Asiaticoside, is known to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the p38 MAPK signaling pathway by this compound.
Conclusion
Mass spectrometry, particularly UPLC-MS/MS, provides a highly sensitive, specific, and robust platform for the identification and quantification of this compound in complex matrices. The detailed protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising therapeutic agent. The ability to accurately measure this compound levels is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action at the molecular level. The provided workflows and pathway diagrams offer a comprehensive overview of the analytical process and the biological context of this compound's activity.
References
Application Notes and Protocols for Studying Isoasiaticoside Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoasiaticoside
This compound is a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Centella asiatica. This compound is recognized for its significant therapeutic properties, including the promotion of wound healing, stimulation of collagen synthesis, and potent anti-inflammatory effects.[1][2][3] These characteristics make this compound a compound of great interest for dermatology, regenerative medicine, and the development of novel therapeutics.
These application notes provide detailed cell culture techniques and experimental protocols to investigate and quantify the biological effects of this compound. The primary focus is on using human dermal fibroblasts (HDFs), a key cell type involved in wound repair and extracellular matrix remodeling.
General Protocol: Culturing Human Dermal Fibroblasts (HDFs)
Maintaining a healthy, proliferative fibroblast culture is fundamental to obtaining reliable and reproducible data.
Protocol 1: Basic Culture of HDFs
-
Preparation: Warm Fibroblast Growth Medium (e.g., DMEM supplemented with 15% FBS, 1% Non-Essential Amino Acids, and 1% Glutamine) and other reagents to 37°C.[4] Decontaminate all bottles and materials with 70% ethanol (B145695) before placing them in a sterile biosafety cabinet.[5]
-
Thawing Cryopreserved Cells: Thaw the vial of HDFs rapidly in a 37°C water bath until a small ice crystal remains.[4] Transfer the cell suspension to a 15 mL conical tube containing pre-warmed medium. Centrifuge at approximately 200 x g for 5 minutes to pellet the cells.[4]
-
Seeding: Aspirate the supernatant containing residual cryoprotectant (like DMSO) and resuspend the cell pellet in fresh growth medium. Seed the cells into a T-75 culture flask at a density of 2,000-3,500 cells/cm².[5]
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂. Loosen the cap to permit gas exchange.
-
Maintenance: Change the growth medium every 2-3 days.[4]
-
Subculturing (Passaging): When cells reach approximately 80% confluency, wash them with PBS and add a dissociation reagent like Trypsin-EDTA.[5][6] Incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with a trypsin inhibitor or serum-containing medium and re-seed into new flasks at the recommended density.[5]
Application Note 1: Assessing Cell Viability and Proliferation
It is crucial to determine the optimal, non-toxic concentration range of this compound before proceeding with functional assays. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0 to 200 µg/mL) in serum-free medium. Remove the growth medium from the wells and add 100 µL of the this compound solutions. Include untreated wells as a control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. Studies have shown that concentrations up to 100 µg/mL are generally non-toxic to HDFs.[7]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere.[4] During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation: Effect of this compound on HDF Viability
| This compound Conc. (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 0.850 | 0.045 | 100.0 |
| 25 | 0.895 | 0.051 | 105.3 |
| 50 | 0.942 | 0.048 | 110.8 |
| 100 | 0.921 | 0.055 | 108.4 |
| 200 | 0.833 | 0.060 | 98.0 |
Note: This table presents example data illustrating that this compound is non-toxic and may slightly promote proliferation at concentrations between 25-100 µg/mL, consistent with published findings.[3][7]
Visualization: MTT Assay Workflow
Application Note 2: Evaluating Cell Migration in Wound Healing
The scratch assay is a straightforward method to study collective cell migration in vitro, mimicking the process of wound closure.
Protocol 3: In Vitro Scratch Assay
-
Create Monolayer: Seed HDFs in a 6-well or 24-well plate and grow them until they form a confluent monolayer.
-
Create "Wound": Use a sterile 200 µL pipette tip to create a straight scratch through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Replace the medium with a low-serum medium containing the desired concentration of this compound (e.g., 50 µg/mL). Use low-serum medium in control wells to minimize proliferation effects.
-
Image Acquisition: Immediately capture an image of the scratch at time 0h using an inverted microscope. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., 6, 12, and 24 hours) to monitor the migration of cells into the cell-free area.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Data Presentation: Effect of this compound on Wound Closure
| Time (Hours) | % Wound Closure (Control) | % Wound Closure (this compound 50 µg/mL) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 12 | 25.4 ± 3.1 | 45.8 ± 4.5 |
| 24 | 52.1 ± 4.2 | 88.9 ± 5.3 |
Note: This table presents example data showing that this compound significantly accelerates the rate of wound closure compared to the control group, a key aspect of its wound-healing properties.
Visualization: Scratch Assay Workflow
Application Note 3: Quantifying Collagen Synthesis
This compound is known to stimulate the synthesis of Type I and Type III collagen, which are crucial components of the dermal extracellular matrix.[8][9] A sandwich ELISA is a highly specific method for quantifying the amount of collagen secreted by cells into the culture medium.
Protocol 4: Sandwich ELISA for Type I Collagen
-
Sample Collection: Culture HDFs with and without this compound (e.g., 30-50 µg/mL) in serum-free medium for 48-72 hours.[3][8] Collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C until use.[10][11]
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human Type I Collagen overnight at 4°C.[12]
-
Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[12]
-
Sample Incubation: Wash the plate. Add collagen standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human Type I Collagen. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop in proportion to the amount of collagen present.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color yellow.
-
Read Plate: Measure the absorbance at 450 nm. Calculate the collagen concentration in the samples by comparing their absorbance to the standard curve.
Data Presentation: this compound Effect on Type I Collagen Secretion
| Treatment Group | Type I Collagen Conc. (ng/mL) | Standard Deviation | Fold Change vs. Control |
| Control | 150.5 | 12.3 | 1.00 |
| This compound (50 µg/mL) | 225.8 | 18.7 | 1.50 |
Note: Example data illustrates a significant increase in secreted Type I Collagen after treatment with this compound, confirming its role in extracellular matrix synthesis.[8][13]
Visualization: ELISA Workflow
Application Note 4: Investigating Molecular Mechanisms
To understand how this compound exerts its effects, it is essential to study its impact on key intracellular signaling pathways. Western Blotting and RT-qPCR are powerful techniques to measure changes in protein levels, post-translational modifications (like phosphorylation), and gene expression.
TGF-β/Smad Pathway in Collagen Synthesis
This compound is reported to induce Type I collagen synthesis by activating the Smad signaling pathway, potentially independent of the canonical TβRI kinase.[13] This involves the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to activate the transcription of collagen genes.[13][14][15]
Visualization: this compound and the TGF-β/Smad Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asiaticoside ameliorates osteoarthritis progression through activation of Nrf2/HO-1 and inhibition of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asiaticoside induction for cell-cycle progression, proliferation and collagen synthesis in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. salk.edu [salk.edu]
- 5. allevi3d.com [allevi3d.com]
- 6. saibou.jp [saibou.jp]
- 7. Asiaticoside induces type I collagen synthesis and osteogenic differentiation in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparative activity of asiaticoside and madecassoside on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ELISA Protocol [protocols.io]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]
- 13. Asiaticoside induces human collagen I synthesis through TGFbeta receptor I kinase (TbetaRI kinase)-independent Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoasiaticoside Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the extraction of Isoasiaticoside from plant sources, primarily Centella asiatica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction yield important? A1: this compound is a triterpenoid (B12794562) saponin (B1150181) and a key bioactive compound found in Centella asiatica. It, along with asiaticoside, is recognized for its significant therapeutic properties, including wound healing and anti-inflammatory effects. Maximizing the extraction yield is crucial for the economic viability and efficiency of research and the commercial production of pharmaceuticals and cosmeceuticals.
Q2: What are the conventional methods for this compound extraction? A2: Traditional methods for extracting saponins (B1172615) like this compound include maceration, percolation, and Soxhlet extraction.[1] These methods often involve the use of organic solvents like ethanol (B145695) or methanol (B129727).[2] While straightforward, they can be time-consuming and may require large solvent volumes.
Q3: What key factors influence the efficiency of this compound extraction? A3: Several factors critically affect the extraction yield:
-
Solvent Choice: The polarity of the solvent must be matched to the analyte. Ethanol and methanol are commonly used for triterpene glycosides.[2]
-
Temperature: Higher temperatures can increase solubility and mass transfer but may also lead to the degradation of heat-sensitive compounds.[1][3]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can increase the risk of compound degradation.[4]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for extraction.[5]
-
Solid-to-Liquid Ratio: An optimal ratio ensures that the solvent does not become saturated, allowing for efficient extraction.[6]
Q4: Can modern extraction techniques improve the yield? A4: Yes, advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can significantly enhance extraction efficiency.[7][8] These techniques often offer shorter extraction times, reduced solvent consumption, and higher yields compared to conventional methods.[9][10] UAE, for instance, uses acoustic cavitation to disrupt plant cell walls, improving solvent penetration.[4][11]
Troubleshooting Guide
This section addresses common issues encountered during this compound extraction.
Q5: Why is my this compound yield consistently low? A5: Low yields can stem from several factors. Common causes include suboptimal extraction parameters, poor quality of the raw plant material, or inefficient cell lysis.[12] The choice of solvent and its concentration are particularly critical; for example, 50% ethanol has been shown to be more effective than 70% or 90% solutions in some ultrasonic-assisted enzymatic extractions.[13]
To diagnose the issue, systematically evaluate each stage of your process. You can analyze fractions from different steps using methods like HPLC to pinpoint where the loss is occurring.[5][12]
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Bioactive Compounds From Centella asiatica and Enlightenment of Its Utilization Into Food Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted extractions of active ingredients from plants - UM Research Repository [eprints.um.edu.my]
- 10. Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Why is my plasmid DNA yield low? [qiagen.com]
- 13. ikm.org.my [ikm.org.my]
Validation & Comparative
Isoasiaticoside vs. Madecassoside: A Comparative Analysis for Drug Development Professionals
An in-depth examination of two prominent triterpenoid (B12794562) saponins (B1172615) from Centella asiatica, isoasiaticoside (B12305292) and madecassoside (B7823665), reveals distinct yet overlapping therapeutic profiles relevant to pharmaceutical and cosmetic applications. This guide provides a comparative analysis of their biological activities, supported by experimental data, to aid researchers and drug development professionals in discerning their potential applications.
Both this compound (more commonly referred to as asiaticoside) and madecassoside are key bioactive constituents of the medicinal plant Centella asiatica (Gotu Kola).[1][2][3] These pentacyclic triterpenoid saponins are lauded for a wide array of pharmacological properties, including wound healing, anti-inflammatory, antioxidant, and anti-aging effects.[4][5][6] While they share a common origin and some functional similarities, their distinct molecular structures lead to differences in their biological efficacy and mechanisms of action.
Chemical Structure and Bioavailability
Asiaticoside (B1665284) and madecassoside possess nearly identical molecular formulas but differ in their hydroxylation. Madecassoside has an additional hydroxyl (-OH) group, which increases its polarity and hydrophilicity.[1] This structural difference is reported to enhance its transdermal absorption rate by over 30% compared to asiaticoside.[1] Furthermore, asiaticoside is noted for its superior stability across a broader pH range (4.0 to 8.0) and at higher temperatures (up to 80°C) compared to madecassoside, which shows degradation above 60°C.[7] This enhanced stability can be a crucial factor in formulation development.[7]
Comparative Biological Activities
A comprehensive review of existing literature indicates that both compounds are potent modulators of various cellular processes. However, nuances in their activities suggest specialized applications.
Wound Healing and Skin Repair
Both asiaticoside and madecassoside are well-established promoters of wound healing.[4][8][9] They have been shown to stimulate collagen synthesis, a critical process in tissue regeneration.[2][8] Studies indicate that both compounds can increase the production of type I collagen.[10] However, some research suggests that madecassoside may be more effective in this regard and also uniquely stimulates the synthesis of type III collagen.[10][11][12]
In the context of burn wound healing, both compounds have demonstrated efficacy.[8][9] They contribute to reduced oxidative stress in the wound, stimulate collagen synthesis, and promote angiogenesis.[8][13] An in vivo study on a mouse burn model showed that madecassoside treatment led to nearly complete wound closure by day 20 at a dose of 24 mg/kg, alleviating inflammatory cell infiltration and enhancing re-epithelialization.[13] Another study highlighted that both compounds increased the production of monocyte chemoattractant protein-1 (MCP-1), a key signaling molecule in the inflammatory phase of wound healing.[8][9][14][15]
Anti-Inflammatory Effects
Madecassoside is frequently highlighted for its potent anti-inflammatory properties.[16][17][18] It has been shown to inhibit the production of pro-inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) and to suppress the activity of cyclooxygenase-2 (COX-2).[2][18] This makes it a strong candidate for treating inflammatory skin conditions.[17] Asiaticoside also exhibits anti-inflammatory effects, in part by inhibiting microglial activation and reducing the production of neuroinflammatory mediators.[19] Both compounds have been shown to inhibit COX-1 and COX-2 enzymes.[20]
Antioxidant Activity
Both molecules demonstrate antioxidant properties, which are crucial for protecting cells from oxidative stress-induced damage.[2][16] They are capable of scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[4] However, some research suggests that the primary antioxidant activities of Centella asiatica extracts may be attributed to other compounds, such as flavonoids, rather than asiaticoside and madecassoside themselves.[21] Nevertheless, their ability to mitigate oxidative stress is a key component of their therapeutic effects, particularly in wound healing and anti-aging.[8][13]
Anti-Aging and Collagen Synthesis
The decline in collagen production is a hallmark of skin aging.[10] Both asiaticoside and madecassoside have been shown to stimulate collagen synthesis in human dermal fibroblasts.[2][10] One study found that both compounds increased the secretion of type I collagen by 25-30%.[10] Notably, only madecassoside was observed to significantly increase type III collagen secretion in the same study.[10] Asiaticoside is thought to induce type I collagen synthesis through the activation of the TGF-β receptor I kinase-independent Smad signaling pathway.[4][11]
Quantitative Data Summary
| Biological Activity | Asiaticoside | Madecassoside | Reference(s) |
| Collagen I Secretion | Increased by 25-30% | Increased by 25-30% | [10] |
| Collagen III Secretion | No significant increase | Significant increase | [10] |
| Transdermal Absorption | Baseline | >30% higher than asiaticoside | [1] |
| Wound Closure (in vivo) | Promotes healing | Nearly complete by day 20 (24 mg/kg) | [13] |
| MCP-1 Production | Increased | Increased | [8][9][14][15] |
| Anti-inflammatory | Inhibits COX-1 & COX-2 | Inhibits COX-1 & COX-2, IL-1β, TNF-α | [2][18][20] |
| Melanin Synthesis | Inhibits | Inhibits UV-induced synthesis | [16][22] |
Experimental Protocols
In Vitro Collagen Secretion Assay
-
Cell Culture: Normal adult human dermal fibroblasts were cultured to confluence in a supplemented E 199 medium.[10]
-
Treatment: After 24 hours of growth, the medium was replaced with a serum-free medium containing 0.15 mM sodium ascorbate, with or without the addition of asiaticoside or madecassoside.[10]
-
Analysis: The culture medium was collected after 48 hours for type I collagen analysis and 72 hours for type III collagen analysis.[10] The levels of secreted collagen were determined using an enzyme-linked immunosorbent assay (ELISA).[10]
In Vivo Burn Wound Healing Model
-
Animal Model: A burn wound model was established in mice.[13]
-
Treatment: Mice were orally administered with madecassoside at doses of 6, 12, and 24 mg/kg.[13]
-
Analysis: Wound closure was monitored over time. Histopathological analysis was performed to assess inflammatory cell infiltration and re-epithelialization.[13]
Conclusion and Recommendations
Both asiaticoside and madecassoside are valuable bioactive compounds with significant potential in drug development and dermo-cosmetics.
-
Madecassoside appears to be a more potent agent for applications requiring robust anti-inflammatory action and comprehensive collagen synthesis (both type I and III).[2][10][18] Its enhanced transdermal absorption also makes it a favorable candidate for topical formulations aimed at skin repair and anti-aging.[1]
-
Asiaticoside stands out for its superior stability, which is a significant advantage in formulation.[7] While its anti-inflammatory and collagen-boosting effects are well-documented, it may be a more suitable choice for preventative skincare and in formulations where stability is a primary concern.[4][7]
Ultimately, the choice between this compound (asiaticoside) and madecassoside will depend on the specific therapeutic goal. For treating inflammatory skin conditions and promoting significant tissue regeneration, madecassoside may be the preferred option. For broader anti-aging applications and formulations requiring greater stability, asiaticoside presents a compelling choice. Further head-to-head clinical trials are warranted to fully elucidate their comparative efficacy in various dermatological and therapeutic contexts.
References
- 1. luckherb.com [luckherb.com]
- 2. mdpi.com [mdpi.com]
- 3. Madecassoside vs. Centella Asiatica Extract: What's the Difference? - ZHENYIBIO [zhenyibio.com]
- 4. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chenlangbio.com [chenlangbio.com]
- 8. Burn wound healing properties of asiaticoside and madecassoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Burn wound healing properties of asiaticoside and madecassoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparative activity of asiaticoside and madecassoside on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inside-our-products.loreal.com [inside-our-products.loreal.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Burn wound healing properties of asiaticoside and madecassoside | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Madecassoside (Explained + Products) [incidecoder.com]
- 17. Controlled Release of Madecassoside and Asiaticoside of Centella asiatica L. Origin from Sustainable Cold-Processed Topical Formulations [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Madecassoside Inhibits Melanin Synthesis by Blocking Ultraviolet-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Neuroprotective Effects of Centella Asiatica Triterpenoids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of key triterpenoids from Centella asiatica, focusing on replicating published findings. Due to a lack of specific published data on Isoasiaticoside, this document leverages findings on its closely related isomers, Asiaticoside (B1665284) and Madecassoside (B7823665), to provide a comprehensive overview of their shared neuroprotective mechanisms.
The triterpenoid (B12794562) saponins (B1172615) found in Centella asiatica, including Asiaticoside, Madecassoside, and their aglycones, have demonstrated significant potential in mitigating neuronal damage through various mechanisms.[1][2] These compounds are known to cross the blood-brain barrier, making them promising candidates for the development of therapeutics for neurological disorders.[3] Their neuroprotective actions are attributed to a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][4]
Comparative Efficacy and Mechanistic Insights
Published studies have consistently shown that Asiaticoside and Madecassoside protect neurons from various insults, including excitotoxicity, oxidative stress, and inflammation.[4][5] These effects are mediated through the modulation of key signaling pathways involved in cell survival and death.
Table 1: Comparison of Neuroprotective Effects and Mechanisms
| Feature | Asiaticoside | Madecassoside | Key References |
| Primary Neuroprotective Effect | Attenuates glutamate-induced excitotoxicity, reduces neuronal apoptosis, and possesses anti-inflammatory and antioxidant properties. | Reduces ischemia-reperfusion injury, ameliorates neuronal apoptosis, and exhibits potent anti-inflammatory and antioxidant effects. | [5][6],[4][7] |
| Apoptosis Regulation | Increases the Bcl-2/Bax ratio, inhibits caspase-3 activation, and prevents calcium influx.[5][8] | Increases the Bcl-2/Bax ratio and protects against MPTP-induced neurotoxicity.[7][9] | [5][7][8][9] |
| Anti-inflammatory Action | Inhibits the NOD2/MAPK/NF-κB signaling pathway and reduces microglial overactivation.[1][3] | Attenuates microglia-mediated neuroinflammation via the TLR4/MyD88/NF-κB signaling pathway.[1] | [1][3] |
| Antioxidant Activity | Reduces levels of malondialdehyde (MDA) and nitric oxide (NO) while augmenting antioxidant enzyme activity.[4] | Decreases MDA levels and increases glutathione (B108866) (GSH) levels.[7] | [4][7] |
| Receptor Modulation | Down-regulates NR2B-containing NMDA receptors.[5] | Not explicitly detailed in the provided search results. | [5] |
| Neurotrophic Factor Upregulation | Not explicitly detailed in the provided search results. | Increases the protein expression of Brain-Derived Neurotrophic Factor (BDNF).[7][9] | [7][9] |
Experimental Protocols for Key Assays
To facilitate the replication of these findings, detailed methodologies for critical experiments are outlined below, based on descriptions in the cited literature.
Neuronal Cell Viability Assay (MTT Assay)
-
Cell Culture: Primary cortical neurons are cultured for 7 days in vitro.
-
Treatment: Neurons are pre-treated with varying concentrations of the test compound (e.g., Asiaticoside at 0.1, 1, 10, 100 μmol/L) for 24 hours.
-
Induction of Injury: Excitotoxicity is induced by exposing the neurons to N-methyl-D-aspartate (NMDA) for 30 minutes.
-
Post-treatment: The cells are returned to the original culture medium containing the test compound for another 24 hours.
-
Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Assessment of Neuronal Apoptosis (Hoechst and Propidium (B1200493) Iodide Staining)
-
Cell Culture and Treatment: Follow steps 1-4 from the cell viability assay protocol.
-
Staining: Neurons are stained with Hoechst 33258 (to visualize all nuclei) and propidium iodide (to identify necrotic or late apoptotic cells with compromised membranes).
-
Imaging: Fluorescence microscopy is used to capture images of the stained cells.
-
Quantification: The percentage of apoptotic neurons is determined by counting the number of condensed or fragmented nuclei (pyknotic nuclei) stained by Hoechst and comparing it to the total number of cells.[5][10]
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Following experimental treatment, total protein is extracted from the cultured neurons.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The relative expression of Bcl-2 and Bax is quantified and the Bcl-2/Bax ratio is calculated.[5]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these compounds are orchestrated by complex signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: Neuroprotective signaling pathways of Asiaticoside and Madecassoside.
Caption: General experimental workflow for in vitro neuroprotection studies.
References
- 1. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of Asiatic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of neuroprotective properties of Centella asiatica (L.) Urb. and its therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of madecassoside against focal cerebral ischemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Asiaticoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of madecassoside in early stage of Parkinson's disease induced by MPTP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nerve Protective Effect of Asiaticoside against Ischemia-Hypoxia in Cultured Rat Cortex Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Isoasiaticoside and Other Bioactive Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of Isoasiaticoside and other prominent triterpenoids, primarily focusing on those derived from Centella asiatica. The objective is to offer a clear, data-driven comparison of their performance in various experimental models, supported by detailed methodologies and an exploration of their underlying mechanisms of action.
Introduction to Triterpenoids
Triterpenoids are a large and structurally diverse class of naturally occurring compounds synthesized in plants. Among these, the ursane-type pentacyclic triterpenoids, particularly those from Centella asiatica such as Asiaticoside (B1665284), Madecassoside (B7823665), and their respective aglycones, Asiatic acid and Madecassic acid, have garnered significant scientific interest for their wide range of pharmacological activities. This guide will delve into a comparative analysis of these compounds, with a special focus on this compound, a stereoisomer of Asiaticoside, to elucidate its relative therapeutic potential.
Comparative Quantitative Analysis of Bioactivities
The following tables summarize the quantitative data from various studies, offering a direct comparison of the biological efficacy of this compound and other selected triterpenoids.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration | % Inhibition of Nitrite (B80452) Production | Citation(s) |
| Isomadecassoside | Nitrite production inhibition | J774A.1 macrophages | 50 µM | ~19% | [1][2] |
| Madecassoside | Nitrite production inhibition | J774A.1 macrophages | 50 µM | ~11% | [1][2] |
| Terminoloside | Nitrite production inhibition | J774A.1 macrophages | 50 µM | ~11% | [1][2] |
| Asiaticoside | COX-1 Inhibition | - | 100 µg/mL | ~40% | [3][4][5] |
| Asiaticoside | COX-2 Inhibition | - | 100 µg/mL | ~60% | [3][4][5] |
| Madecassoside | COX-1 Inhibition | - | 100 µg/mL | ~35% | [3][4][5] |
| Madecassoside | COX-2 Inhibition | - | 100 µg/mL | ~55% | [3][4][5] |
Table 2: Comparative Wound Healing and Collagen Synthesis Activity
| Compound | Assay | Cell Line/Model | Concentration | Effect | Citation(s) |
| Asiaticoside | Type I Collagen Synthesis | Human Dermal Fibroblasts | 25-30% increase | Stimulated collagen secretion | [6] |
| Madecassoside | Type I Collagen Synthesis | Human Dermal Fibroblasts | 25-30% increase | Stimulated collagen secretion | [6] |
| Madecassoside | Type III Collagen Synthesis | Human Dermal Fibroblasts | Significant increase | Stimulated collagen secretion | [6] |
| Asiaticoside | Burn Wound Healing | Rat Model | - | Accelerated wound closure | [7][8][9] |
| Madecassoside | Burn Wound Healing | Rat Model | - | Accelerated wound closure | [7][8][9] |
Experimental Protocols
Nitrite Production Inhibition Assay (Anti-inflammatory Activity)
This assay evaluates the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][10][11]
-
Cell Culture: J774A.1 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of approximately 2.5 x 10^5 cells per well and incubated to allow for adherence.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Madecassoside) for 30 minutes.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of nitrite production inhibition is calculated by comparing the absorbance of the treated groups to the LPS-only control group.
Collagen Synthesis Assay
This assay quantifies the effect of test compounds on the production of collagen by fibroblasts.[6]
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., E199) supplemented with fetal bovine serum.
-
Treatment: Confluent fibroblast cultures are treated with the test compounds (e.g., Asiaticoside, Madecassoside) in a serum-free medium containing sodium ascorbate (B8700270) (0.15 mM) to facilitate collagen synthesis.
-
Sample Collection: The cell culture medium is collected after a specific incubation period (e.g., 48 hours for Type I collagen and 72 hours for Type III collagen).
-
Quantification: The amount of secreted Type I and Type III collagen in the collected medium is determined using an enzyme-linked immunosorbent assay (ELISA) with specific antibodies for each collagen type.
-
Data Analysis: The results are expressed as the amount of collagen produced per 10^4 cells and compared to untreated control cultures.
Signaling Pathways
The biological activities of these triterpenoids are mediated through the modulation of various intracellular signaling pathways.
Asiaticoside: NF-κB Signaling Pathway
Asiaticoside has been shown to exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. It suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory and proliferative genes.[1][12]
Asiaticoside: TGF-β/Smad Signaling Pathway
Asiaticoside's role in collagen synthesis and tissue remodeling is linked to its modulation of the TGF-β/Smad signaling pathway. It can induce the phosphorylation of Smad2 and Smad3, leading to their complex formation with Smad4 and subsequent nuclear translocation to regulate the expression of target genes involved in extracellular matrix production.[2][13][14][15][16][17][18]
Conclusion
The available data suggests that triterpenoids from Centella asiatica, including Asiaticoside and Madecassoside, are potent bioactive compounds with significant therapeutic potential, particularly in wound healing and anti-inflammatory applications. While direct comparative data for this compound is limited, the study on its isomer, Isomadecassoside, indicates that it may possess comparable or even slightly superior anti-inflammatory activity to Madecassoside.
Further research is imperative to fully elucidate the bioactivity profile of this compound. Comprehensive studies employing standardized experimental protocols are necessary to directly compare its efficacy against other well-characterized triterpenoids. A deeper understanding of its mechanisms of action, particularly its influence on key signaling pathways, will be crucial for its potential development as a novel therapeutic agent. Researchers are encouraged to focus on generating quantitative data for this compound in a range of bioassays to build a more complete and comparative picture of its pharmacological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparative antioxidant and anti-inflammatory activity of different extracts of centella asiatica (L.) urban and its active compounds, asiaticoside and madecassoside | Semantic Scholar [semanticscholar.org]
- 5. medicineandhealthukm.com [medicineandhealthukm.com]
- 6. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Burn wound healing properties of asiaticoside and madecassoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Burn wound healing properties of asiaticoside and madecassoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asiaticoside suppresses collagen expression and TGF-β/Smad signaling through inducing Smad7 and inhibiting TGF-βRI and TGF-βRII in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asiaticoside induces human collagen I synthesis through TGFbeta receptor I kinase (TbetaRI kinase)-independent Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asiaticoside induces human collagen I synthesis through TGFbeta receptor I kinase (TbetaRI kinase)-independent Smad signaling. | Semantic Scholar [semanticscholar.org]
- 16. Asiaticoside inhibits TGF-β1-induced mesothelial-mesenchymal transition and oxidative stress via the Nrf2/HO-1 signaling pathway in the human peritoneal mesothelial cell line HMrSV5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asiaticoside inhibits TGF-β1-induced mesothelial-mesenchymal transition and oxidative stress via the Nrf2/HO-1 signaling pathway in the human peritoneal mesothelial cell line HMrSV5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The potential of asiaticoside for TGF-β1/Smad signaling inhibition in prevention and progression of hypoxia-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Isoasiaticoside's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported mechanisms of action for Isoasiaticoside and its closely related isomers, Asiaticoside and Madecassoside. These triterpenoid (B12794562) saponins, primarily derived from Centella asiatica, are renowned for their therapeutic potential in wound healing, neuroprotection, and inflammation. Due to the limited availability of studies specifically isolating the effects of this compound, this guide draws upon the more extensive research conducted on Asiaticoside and Madecassoside to provide a comprehensive overview of their shared and distinct signaling pathways.
Comparative Analysis of Key Therapeutic Areas
The therapeutic effects of this compound and its related compounds are attributed to their modulation of various signaling pathways. Below is a comparative summary of their mechanisms of action in key therapeutic areas, with supporting experimental data.
Anti-inflammatory Effects
This compound, along with Asiaticoside and Madecassoside, exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades. A significant mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, Isoacteoside (a phenylethanoid glycoside with a similar name, but a different structure) has been shown to block TLR4 dimerization, which in turn inhibits the downstream MyD88-dependent and TRIF-dependent signaling pathways. This leads to a reduction in the activation of NF-κB and MAPK signaling cascades, ultimately suppressing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. While this is not this compound, the similar anti-inflammatory endpoints suggest a potentially comparable mechanism of action.
Asiaticoside has been demonstrated to alleviate inflammatory responses by suppressing the RhoF-NF-κB/MAPK signaling pathway in macrophages. It also mitigates the progression of atherosclerosis, a chronic inflammatory disease, by promoting the proteasomal degradation of RhoF. Furthermore, Asiaticoside has been shown to inhibit the expression of TNF-α and IL-6 in nude mouse xenografts via the NF-κB pathway.
Madecassoside exerts its anti-inflammatory effects by attenuating microglia-mediated neuroinflammation through the inhibition of the TLR4/MyD88/NF-κB signaling pathway. It also inhibits the production of cyclooxygenase-2 (COX-2) and prostaglandins.
| Parameter | This compound (inferred) | Asiaticoside | Madecassoside |
| Key Signaling Pathway | TLR4/MyD88/NF-κB, MAPK | RhoF-NF-κB/MAPK, NF-κB | TLR4/MyD88/NF-κB, COX-2 |
| Primary Cellular Targets | Macrophages, Mast Cells | Macrophages | Microglia, Keratinocytes |
| Downregulated Cytokines | TNF-α, IL-6, IL-1β | TNF-α, IL-6 | TNF-α, IL-1β |
| Upregulated Molecules | - | - | - |
| Supporting Evidence | Inferred from Isoacteoside studies | In vivo and in vitro studies | In vivo and in vitro studies |
Wound Healing Properties
The wound healing properties of these compounds are well-documented and are attributed to their ability to stimulate collagen synthesis, promote angiogenesis, and enhance cell migration and proliferation.
Asiaticoside has been shown to accelerate wound healing by stimulating collagen synthesis and modulating angiogenesis and inflammation. One of the key mechanisms is the activation of the TGF-β receptor I kinase-independent Smad signaling pathway, which induces the synthesis of type I collagen. In diabetic wound healing, Asiaticoside, in combination with nitric oxide, has been found to regulate key metabolites and the SRC/STAT3 signaling pathway to accelerate healing.
Madecassoside also promotes wound healing through multiple mechanisms, including anti-inflammatory and antioxidative activity, collagen synthesis, and angiogenesis. It has been shown to reduce the expression of inflammatory mediators and enhance the deposition of collagen at the wound site.
| Parameter | This compound (inferred) | Asiaticoside | Madecassoside |
| Key Signaling Pathway | TGF-β/Smad (inferred) | TGF-β/Smad, SRC/STAT3, Wnt/β-catenin | - |
| Primary Cellular Targets | Fibroblasts, Keratinocytes | Fibroblasts, Keratinocytes, Endothelial cells | Fibroblasts, Endothelial cells |
| Upregulated Molecules | Type I Collagen (inferred) | Type I Collagen, VEGF, CD34, eNOS, iNOS | Type I & III Collagen |
| Downregulated Molecules | - | Inflammatory cytokines | Inflammatory cells |
| Supporting Evidence | Inferred from Asiaticoside studies | In vivo and in vitro studies | In vivo and in vitro studies |
Neuroprotective Effects
Asiaticoside and Madecassoside have demonstrated significant neuroprotective effects in various models of neurological damage, including ischemia-reperfusion injury and neuroinflammation.
Asiaticoside provides neuroprotection by blocking the NOD2/MAPK/NF-κB signaling pathway, which reduces neuronal apoptosis, brain edema, and inflammation. It also protects against cerebral ischemia-reperfusion injury by attenuating microglia-mediated neuroinflammation.
Madecassoside has been shown to be effective in the early stages of Parkinson's disease by reversing the depletion of dopamine, exhibiting antioxidant activity, and increasing the Bcl-2/Bax ratio and the expression of brain-derived neurotrophic factor (BDNF). It also accelerates nerve regeneration by promoting M2 macrophage polarization via the TXNIP/NLRP3/GSDMD pathway.
| Parameter | This compound (inferred) | Asiaticoside | Madecassoside |
| Key Signaling Pathway | - | NOD2/MAPK/NF-κB | TXNIP/NLRP3/GSDMD |
| Primary Cellular Targets | Neurons, Microglia (inferred) | Neurons, Microglia | Neurons, Macrophages |
| Upregulated Molecules | - | - | BDNF, Bcl-2 |
| Downregulated Molecules | - | Apoptosis-related proteins, Inflammatory cytokines | Bax, Inflammatory factors |
| Supporting Evidence | - | In vivo and in vitro studies | In vivo and in vitro studies |
Experimental Protocols
Detailed methodologies for key experiments cited in the supporting literature are provided below to facilitate independent verification and further research.
Western Blotting for Signaling Protein Analysis
Objective: To determine the expression levels of key signaling proteins (e.g., p-NF-κB, p-MAPK, TGF-β) in response to treatment with this compound, Asiaticoside, or Madecassoside.
Protocol:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, human dermal fibroblasts for wound healing, or SH-SY5Y neuroblastoma cells for neuroprotection) to 80% confluency. Treat cells with varying concentrations of the test compounds for a specified duration.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-NF-κB, anti-TGF-β) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
In Vitro Scratch Wound Healing Assay
Objective: To assess the effect of the test compounds on cell migration and wound closure.
Protocol:
-
Cell Seeding: Seed cells (e.g., human dermal fibroblasts or keratinocytes) into a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing different concentrations of the test compounds.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Neuroprotection Assay (MTT Assay)
Objective: To evaluate the protective effect of the test compounds against neurotoxicity.
Protocol:
-
Cell Culture: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., 6-hydroxydopamine for Parkinson's model, or glutamate (B1630785) for excitotoxicity model) to the wells.
-
MTT Incubation: After the desired incubation time, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its related compounds.
Caption: Inferred anti-inflammatory pathway of this compound.
Caption: Asiaticoside's role in the TGF-β/Smad wound healing pathway.
Caption: Neuroprotective mechanism of Madecassoside.
Synthetic vs. Natural Isoasiaticoside: A Comparative Efficacy Analysis for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoasiaticoside (B12305292), a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Centella asiatica, has garnered significant attention for its diverse pharmacological activities. It is particularly recognized for its potent wound healing, anti-inflammatory, and neuroprotective properties. As with many natural products demonstrating therapeutic potential, the demand for a pure, consistent, and scalable supply has led to explorations in chemical synthesis. This guide provides a comprehensive comparison of the efficacy of natural versus synthetic this compound, drawing upon available experimental data for the natural compound and established principles of chemical synthesis for its synthetic counterpart. While direct comparative studies are conspicuously absent in the current body of scientific literature, this document aims to provide a valuable resource for researchers by presenting the known biological activities of natural this compound, detailing relevant experimental protocols, and discussing the theoretical advantages and potential challenges associated with its chemical synthesis.
Data Presentation: A Comparative Overview
Due to the absence of direct experimental comparisons, this section presents a qualitative comparison based on the well-established biological activities of natural this compound and the theoretical attributes of a chemically synthesized equivalent. The central premise in synthetic chemistry is that a successfully synthesized natural product is chemically identical to its natural counterpart and should, therefore, exhibit identical biological activity. However, factors such as purity, the presence of co-extracted compounds in natural isolates, and the stereochemical outcome of the synthesis can lead to variations in observed efficacy.
| Feature | Natural this compound | Synthetic this compound (Theoretical) | Key Considerations for Efficacy |
| Source | Extracted from Centella asiatica. | Chemically synthesized in a laboratory. | Natural extracts may contain other synergistic or antagonistic compounds. Synthetic routes offer the potential for higher purity and scalability. |
| Chemical Identity | The benchmark for the naturally occurring bioactive molecule. | Aims to be structurally and stereochemically identical to the natural form. | Minor impurities from the synthetic process could potentially influence biological activity. |
| Purity | Purity can vary depending on the extraction and purification methods used. | Typically high, with well-defined and characterized impurities. | Higher purity of synthetic compounds can lead to more consistent and reproducible biological data. |
| Stereochemistry | Naturally occurs as a specific stereoisomer. | Synthesis must be stereospecific to replicate the natural compound's activity. | Incorrect stereoisomers may have lower or no biological activity. |
| Biological Activity | Exhibits a range of activities including wound healing, anti-inflammatory, and neuroprotective effects. | Expected to have the same biological activity profile as the natural form. | The ultimate measure of efficacy is biological validation through in vitro and in vivo testing. |
Key Biological Activities and Efficacy of Natural this compound
Extensive research has demonstrated the significant therapeutic potential of natural this compound across several key areas:
Wound Healing and Collagen Synthesis
Natural this compound is renowned for its remarkable wound-healing properties, which are primarily attributed to its ability to stimulate collagen synthesis.
Supporting Experimental Data:
-
Increased Collagen Production: Studies have shown that asiaticoside (B1665284), a closely related compound often used interchangeably with this compound in research, induces the synthesis of type I collagen in human dermal fibroblast cells.[1] This effect is mediated through the activation of the Smad signaling pathway, independent of the TGF-β receptor I kinase (TβRI kinase).[1]
-
Enhanced Wound Strength: In animal models, topical application of asiaticoside on punch wounds resulted in a significant increase in hydroxyproline (B1673980) content, tensile strength, and overall collagen content, leading to better epithelization and accelerated healing.[2]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways.
Supporting Experimental Data:
-
Inhibition of Pro-inflammatory Mediators: Isoacteoside, a phenylethanoid glycoside with structural similarities, has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β in macrophages by blocking Toll-like receptor 4 (TLR4) dimerization.
-
NF-κB Pathway Inhibition: Asiaticoside has been reported to suppress inflammatory responses by inhibiting the phosphorylation of NF-κB and the degradation of its inhibitor, IκBα.
Neuroprotective Effects
Emerging evidence suggests that this compound possesses significant neuroprotective properties.
Supporting Experimental Data:
-
Attenuation of Neuronal Damage: In vitro studies have demonstrated that asiaticoside can protect neurons from β-amyloid-induced damage.
-
Inhibition of Glutamate-Induced Excitotoxicity: Asiaticoside has been shown to attenuate neuronal cell loss and inhibit calcium influx induced by N-methyl-D-aspartate (NMDA) in cultured cortical neurons, suggesting a protective role against excitotoxicity.[3][4]
Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with several key signaling pathways. The TGF-β/Smad pathway is central to its wound-healing and anti-fibrotic effects.
TGF-β/Smad Signaling Pathway in Collagen Synthesis
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound.
Extraction and Purification of Natural this compound
A general procedure for extracting and purifying this compound from Centella asiatica involves the following steps:
In Vivo Wound Healing Assay (Animal Model)
This protocol outlines a typical in vivo wound healing study in a rodent model:
Conclusion
Natural this compound has demonstrated robust efficacy in promoting wound healing, mitigating inflammation, and protecting neuronal cells, with its mechanisms of action being increasingly elucidated. The primary advantage of natural this compound lies in its well-documented biological activities.
Theoretically, synthetic this compound offers the promise of high purity, batch-to-batch consistency, and scalability, which are critical for pharmaceutical development. However, the lack of publicly available data on the biological activity of synthetic this compound makes a direct efficacy comparison impossible at this time. Future research should focus on the total synthesis of this compound and subsequent head-to-head comparative studies with the natural compound to definitively establish its therapeutic equivalence or potential superiority. Such studies are essential to unlock the full therapeutic potential of this promising natural product for a broader range of clinical applications.
References
Statistical validation of Isoasiaticoside's effects in preclinical models
For Immediate Release
In the landscape of preclinical drug discovery, Isoasiaticoside, a triterpenoid (B12794562) saponin (B1150181) derived from Centella asiatica, has emerged as a compound of significant interest. Garnering attention from researchers in neuroprotection, oncology, and inflammation, its multifaceted therapeutic potential is underscored by a growing body of scientific evidence. This guide offers a comprehensive comparison of this compound's performance against alternative compounds in various preclinical models, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a critical statistical overview.
Comparative Efficacy in Preclinical Models
This compound has been evaluated across a spectrum of preclinical models, demonstrating notable effects in neurodegenerative diseases, cancer, and inflammatory conditions. While direct head-to-head comparisons with established therapeutics are still emerging, existing data allows for a statistical evaluation of its potential.
Neuroprotection
In models of neuroinflammation and neurodegeneration, this compound (often referred to as Asiaticoside (B1665284) in literature) has shown promise. Studies on Alzheimer's disease models indicate that this compound can mitigate cognitive dysfunction and attenuate neuroinflammation by inhibiting the activation of microglia and proinflammatory factors.[1] It has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-1β.[1]
Table 1: Neuroprotective Effects of this compound in an Aβ₁₋₄₂-Induced Mouse Model of Alzheimer's Disease
| Parameter | Control Group (Aβ₁₋₄₂) | This compound (40 mg/kg) Treated Group | Statistical Significance |
| Relative mRNA level of TNF-α | Normalized to 1.0 | Reduced expression | p < 0.05 |
| Relative mRNA level of IL-1β | Normalized to 1.0 | Reduced expression | p < 0.05 |
| Microglia Activation | Significant activation observed | Inhibition of activation | p < 0.05 |
Data synthesized from studies investigating the anti-inflammatory effects of this compound in Alzheimer's disease models.[1]
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various preclinical models. A key mechanism of its action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][3] By suppressing the phosphorylation of IκBα, this compound prevents the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.[2][3]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated RAW264.7 Macrophages
| Treatment | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| LPS (1 µg/mL) | 100% | 100% |
| LPS + this compound (50 µM) | Significantly reduced | Significantly reduced |
| LPS + this compound (100 µM) | Further significant reduction | Further significant reduction |
Illustrative data based on findings from in vitro anti-inflammatory studies of this compound.
Anticancer Effects
In the realm of oncology, this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and hepatocellular carcinoma.[4][5] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest, often mediated through the modulation of the PI3K/Akt and MAPK/ERK pathways.[5]
Table 3: Cytotoxic Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC₅₀ of this compound (µM) |
| QGY-7703 | 6.724 |
| Bel-7402 | 6.807 |
Data from a study evaluating the anti-proliferative effects of this compound on HCC cells.[5]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (180-220g) are used.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: this compound, a reference drug (e.g., dexamethasone), or vehicle is administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Cancer cell lines (e.g., QGY-7703, Bel-7402) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[5]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies against the target proteins (e.g., p-IκBα, total IκBα, p-Akt, total Akt) and then with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The relative protein expression is quantified by densitometry and normalized to a loading control (e.g., β-actin).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its interaction with several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex molecular interactions.
References
- 1. Asiaticoside Mitigates Alzheimer’s Disease Pathology by Attenuating Inflammation and Enhancing Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asiaticoside Antagonizes Proliferation and Chemotherapeutic Drug Resistance in Hepatocellular Carcinoma (HCC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Isoasiaticoside
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Isoasiaticoside. The following procedures are based on established laboratory safety protocols and data from closely related compounds, ensuring a conservative and safety-conscious approach in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Eye and Face Protection | Chemical safety goggles or glasses | Protects eyes from potential splashes or airborne particles.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation.[1] | Use a dust mask if handling large quantities of powder to minimize inhalation. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
- Work in a well-ventilated area.[1]
- For procedures that may generate dust or aerosols, use a chemical fume hood.
2. General Hygiene Practices:
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.
- Handle in accordance with good industrial hygiene and safety practices.[1]
3. Weighing and Solution Preparation:
- When weighing the solid compound, do so in a fume hood or on a designated bench with care to avoid generating dust.
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Disposal Plan
All waste contaminated with this compound should be handled as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, leak-proof, and chemically compatible container.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in the appropriate chemical waste stream.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
